molecular formula C15H14N4O7S2 B2789927 N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 865159-88-2

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No. B2789927
CAS RN: 865159-88-2
M. Wt: 426.42
InChI Key: JAVINNBKMAKHOV-ICFOKQHNSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the carboxamide group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like sulfamoyl and carboxamide could make the compound soluble in polar solvents .

Scientific Research Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Background: Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role as a negative regulator of insulin and leptin signaling. It is an attractive target for antidiabetic drug discovery.

Applications::

Anti-Microbial and Anti-Biofilm Properties

Applications::

Photophysical Phenomena

Background: The compound 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is used in naphthalene production.

Applications::

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is flammable, it could pose a fire risk. Additionally, if the compound is biologically active, it could have toxic effects .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O7S2/c1-25-7-6-18-10-3-2-9(28(16,23)24)8-12(10)27-15(18)17-14(20)11-4-5-13(26-11)19(21)22/h2-5,8H,6-7H2,1H3,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVINNBKMAKHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

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